2-nitrobenzaldehyde (2-nitrophenyl)hydrazone
Overview
Description
2-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group ortho to formyl . It was once produced as an intermediate in the synthesis of the popular dye Indigo . The compound 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE has a linear formula of C13H11N3O3 .
Synthesis Analysis
The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . Cinnamaldehyde can also be nitrated, e.g., in a solution of acetic anhydride in acetic acid, in high-yield to 2-nitrocinnamaldehyde . This compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield 2-nitrobenzaldehyde .Molecular Structure Analysis
The molecular formula of 2-nitrobenzaldehyde is C7H5NO3 . The molecular formula of 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE is C13H11N3O3 .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .Physical and Chemical Properties Analysis
2-Nitrobenzaldehyde appears as a pale yellow crystalline powder . It has a melting point of 43 °C and a boiling point of 152 °C . It is insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
2-Nitrobenzaldehyde has found numerous applications as photoremovable protecting groups . Their photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . Cyclisation to short-lived benzisoxazolidines is generally assumed to be the next step . In a recent paper, it was reported that a different reaction path exists for 2-nitrobenzyl alcohols . The primary aci-nitro intermediates form nitroso hydrates by proton transfer . Dehydration of these hydrates yields the 2-nitrosobenzoyl products . This new pathway could open up new possibilities for the use of 2-nitrobenzaldehyde in various applications.
Properties
IUPAC Name |
2-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)12-7-3-1-5-10(12)9-14-15-11-6-2-4-8-13(11)17(20)21/h1-9,15H/b14-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSVARHVRVWUFW-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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